molecular formula C7H10N2O2S B2376844 Methyl 3-(2-aminothiazol-5-yl)propanoate CAS No. 883501-73-3

Methyl 3-(2-aminothiazol-5-yl)propanoate

Cat. No.: B2376844
CAS No.: 883501-73-3
M. Wt: 186.23
InChI Key: WNQIAVUGWQSTCB-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminothiazol-5-yl)propanoate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminothiazol-5-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be further modified . Another approach involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This might include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminothiazol-5-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Methyl 3-(2-aminothiazol-5-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminothiazol-5-yl)propanoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially activating or inhibiting biochemical pathways. For example, thiazole derivatives have been shown to interact with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: Another antineoplastic drug.

Uniqueness

Methyl 3-(2-aminothiazol-5-yl)propanoate is unique due to its specific structure, which allows for a variety of chemical modifications and applications. Its combination of the thiazole ring with an amino group and a propanoate ester makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-11-6(10)3-2-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQIAVUGWQSTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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